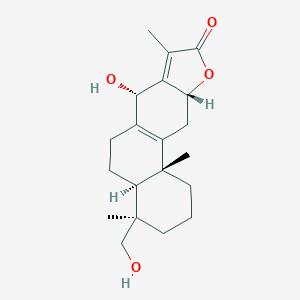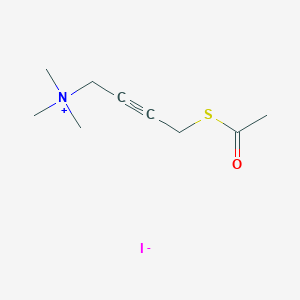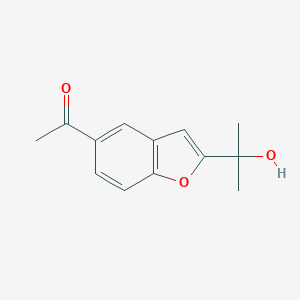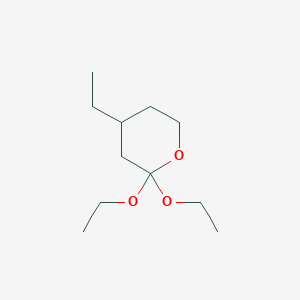
2,2-Diethoxy-4-ethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxy-4-ethyloxane (DEEO) is a chemical compound that has been of interest to scientists due to its potential use in various fields of research. This compound is a colorless liquid that has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. DEEO is known for its unique chemical properties, which make it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxy-4-ethyloxane is not well understood, but it is believed to act as a Lewis acid, which can facilitate various chemical reactions. 2,2-Diethoxy-4-ethyloxane has also been shown to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a critical role in the central nervous system.
Effets Biochimiques Et Physiologiques
2,2-Diethoxy-4-ethyloxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Diethoxy-4-ethyloxane can inhibit the growth of various cancer cell lines, including breast cancer and melanoma. 2,2-Diethoxy-4-ethyloxane has also been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2,2-Diethoxy-4-ethyloxane in lab experiments is its ability to act as a versatile reagent in various chemical reactions. 2,2-Diethoxy-4-ethyloxane is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2,2-Diethoxy-4-ethyloxane is its potential toxicity, which can make it challenging to work with in certain applications.
Orientations Futures
There are several potential future directions for research involving 2,2-Diethoxy-4-ethyloxane. One area of interest is the development of new synthetic methodologies that utilize 2,2-Diethoxy-4-ethyloxane as a reagent. Additionally, there is potential for 2,2-Diethoxy-4-ethyloxane to be used in the development of new drugs or as a starting material for the synthesis of novel compounds. Finally, further research is needed to fully understand the mechanism of action of 2,2-Diethoxy-4-ethyloxane and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,2-Diethoxy-4-ethyloxane is a chemical compound that has significant potential for use in various scientific research applications. Its unique chemical properties make it an ideal candidate for use as a reagent in various chemical reactions, and it has shown promise in the development of new drugs and materials. Further research is needed to fully understand the potential applications of 2,2-Diethoxy-4-ethyloxane and its mechanism of action.
Méthodes De Synthèse
2,2-Diethoxy-4-ethyloxane can be synthesized through a multistep process that involves the reaction of ethyl vinyl ether with ethyl formate in the presence of a strong acid catalyst. This reaction produces 2,2-diethoxyacetaldehyde, which is then converted to 2,2-Diethoxy-4-ethyloxane through a series of additional reactions.
Applications De Recherche Scientifique
2,2-Diethoxy-4-ethyloxane has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. One of the most significant applications of 2,2-Diethoxy-4-ethyloxane is in the field of organic synthesis, where it is used as a reagent in various reactions. 2,2-Diethoxy-4-ethyloxane has also been used in the synthesis of chiral ligands, which have potential applications in asymmetric catalysis.
Propriétés
Numéro CAS |
139054-17-4 |
|---|---|
Nom du produit |
2,2-Diethoxy-4-ethyloxane |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,2-diethoxy-4-ethyloxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-7-8-14-11(9-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
OJAJCDRISNDLQD-UHFFFAOYSA-N |
SMILES |
CCC1CCOC(C1)(OCC)OCC |
SMILES canonique |
CCC1CCOC(C1)(OCC)OCC |
Synonymes |
2H-Pyran,2,2-diethoxy-4-ethyltetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



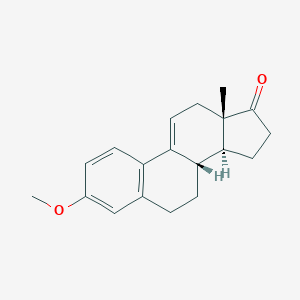
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
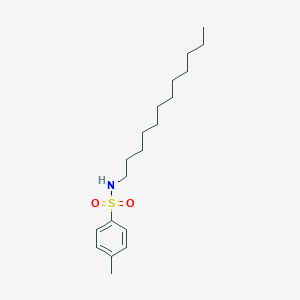
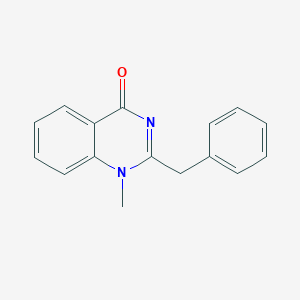
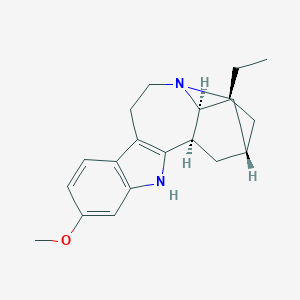
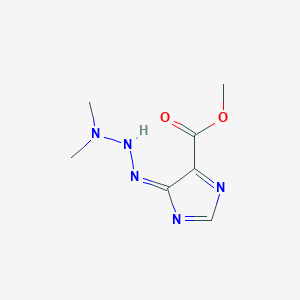
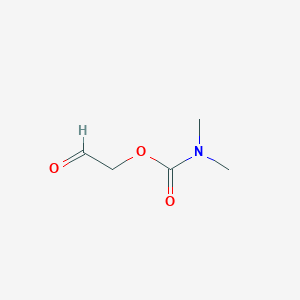
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
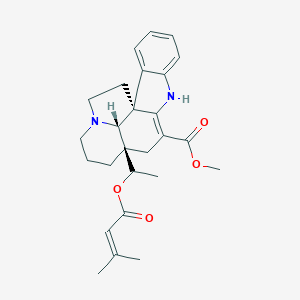
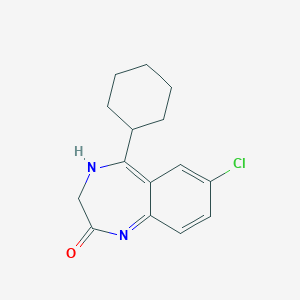
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
